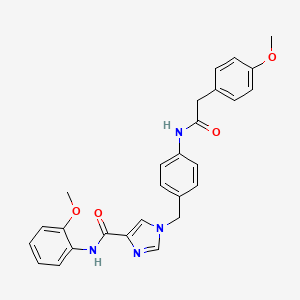

N-(2-methoxyphenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(2-methoxyphenyl)-1-[[4-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]methyl]imidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O4/c1-34-22-13-9-19(10-14-22)15-26(32)29-21-11-7-20(8-12-21)16-31-17-24(28-18-31)27(33)30-23-5-3-4-6-25(23)35-2/h3-14,17-18H,15-16H2,1-2H3,(H,29,32)(H,30,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KERNDMCHCRVZBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 2-methoxyphenyl isocyanate and 4-methoxyphenyl acetamide. These intermediates are then subjected to various reaction conditions, including condensation, cyclization, and amide bond formation, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, pressure, and the use of catalysts. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

Substitution: The methoxy and acetamido groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a range of substituted imidazole compounds with varying functional groups.

Scientific Research Applications

N-(2-methoxyphenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide has several scientific research applications, including:

Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It may serve as a probe for investigating biological pathways and interactions due to its unique structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to particular enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, altering cellular processes, and influencing signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following compounds share structural motifs (e.g., imidazole, benzimidazole, carboxamide, or methoxy substitutions) and are compared in Table 1:

Pharmacological and Physicochemical Properties

Structure-Activity Relationships (SAR)

- Methoxy Positioning : The target compound’s 2-methoxy and 4-methoxy groups may enhance solubility compared to the 3,4-dimethoxy analogue (higher LogP = 3.1). However, 3,4-dimethoxy substitution in benzimidazoles improves tubulin binding affinity .

- Imidazole vs. Benzimidazole : Benzimidazoles generally exhibit stronger π-π stacking due to fused aromaticity, enhancing anticancer activity , while imidazoles are smaller and more suitable for kinase inhibition .

Biological Activity

N-(2-methoxyphenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : C23H26N4O4

- Molecular Weight : 422.48 g/mol

- IUPAC Name : this compound

This compound features an imidazole ring, which is known for its bioactivity, alongside methoxyphenyl and acetamido substituents that enhance its pharmacological profile.

Research indicates that compounds with imidazole structures often interact with various molecular targets, including enzymes and receptors. The proposed mechanism of action for this compound includes:

- Enzyme Inhibition : It is believed to inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

- Receptor Modulation : The compound may also modulate receptor activity, influencing various signaling pathways involved in cellular processes.

Anticancer Activity

Several studies have explored the anticancer properties of this compound. For instance, it has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MCF-7 | 0.01 | Significant inhibition of growth |

| NCI-H460 | 0.03 | Induced apoptosis |

| HeLa | 7.01 | Moderate inhibition |

The observed IC50 values indicate potent activity against these cancer cell lines, suggesting potential for further development as an anticancer agent.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties in preliminary studies. It was tested against various bacterial strains, exhibiting significant inhibition at certain concentrations.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| E. coli | 25 |

| S. aureus | 15 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Case Studies and Research Findings

- In Vivo Studies : In animal models, this compound displayed significant efficacy in tumor reduction when administered at optimized dosages.

- Pharmacokinetics : Studies have shown favorable pharmacokinetic profiles, including good absorption and distribution characteristics, making it a viable candidate for clinical trials.

- Combination Therapy : Research has indicated enhanced efficacy when used in combination with existing chemotherapeutic agents, suggesting potential for synergistic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.